molecular formula C32H50O6 B8255276 Alisol F 24-acetate

Alisol F 24-acetate

Cat. No. B8255276
M. Wt: 530.7 g/mol
InChI Key: KFWYQAKZMXFEFB-XKFNBYHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alisol F 24-acetate is a useful research compound. Its molecular formula is C32H50O6 and its molecular weight is 530.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Stability and Structural Transformation

Alisol A 24-acetate, closely related to Alisol F 24-acetate, demonstrates instability in various solvents, with transformations occurring between different forms (Alisol A 24-acetate, Alisol A 23-acetate, and Alisol A). This transformation is more rapid in protic solvents than in aprotic solvents. Such findings highlight the need for careful handling and storage conditions in research and potential therapeutic applications (Makabel et al., 2008).

Therapeutic Potential in Osteoporosis

Alisol A 24-acetate, extracted from Alisma canaliculatum, has been studied for its anti-osteoporotic effects. It significantly suppresses bone loss in mice models, suggesting its potential as a therapeutic agent for postmenopausal osteoporosis (Hwang et al., 2016).

Anti-Hepatitis B Virus Activity

This compound, along with other related compounds, has shown inhibitory activity against the hepatitis B virus. This suggests potential applications in researching and developing treatments for hepatitis B (Jiang et al., 2006).

Neuroprotective Effects

Alisol A 24-acetate has demonstrated protective effects against brain microvascular endothelial cell apoptosis, suggesting potential therapeutic applications in cerebrovascular diseases (Zhou et al., 2021).

Chemosensitivity Enhancement in Cancer

This compound enhances the chemosensitivity of certain cancer cells, indicating potential use in developing multi-drug resistance reversing agents in chemotherapy (Pan et al., 2016).

Metabolic Disorder Treatment

Studies on Alisol A 24-acetate have shown its effectiveness in ameliorating hepatic steatosis and potentially treating non-alcoholic fatty liver disease, due to its impact on lipid metabolism and inflammation (Zeng et al., 2016).

Hyperlipidemia Management

Alisol A 24-acetate from Alismatis Rhizoma has been found to improve hepatic lipid deposition in hyperlipidemic mice, which could be significant in managing hyperlipidemia (Zhou et al., 2019).

Pharmacokinetic Analysis

A sensitive liquid chromatography-mass spectrometry method has been developed for the simultaneous determination of Alisol A and Alisol A 24-acetate, aiding pharmacokinetic studies (Yu et al., 2011).

Cholesterol-Lowering Effects

Alisol acetates, including Alisol A 24-acetate, have been studied for their cholesterol-lowering effects through the inhibition of HMG-CoA reductase activity, potentially useful in treating hypercholesterolemia (Xu et al., 2016).

properties

IUPAC Name

[(1R)-2-hydroxy-1-[(1S,2R,4S,6S,8R,12S,13S,14S,19R)-12-hydroxy-1,2,8,14,18,18-hexamethyl-17-oxo-5-oxapentacyclo[11.8.0.02,10.04,9.014,19]henicos-9-en-6-yl]-2-methylpropyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H50O6/c1-17-14-21(27(29(5,6)36)37-18(2)33)38-22-16-32(9)19(25(17)22)15-20(34)26-30(7)12-11-24(35)28(3,4)23(30)10-13-31(26,32)8/h17,20-23,26-27,34,36H,10-16H2,1-9H3/t17-,20+,21+,22+,23+,26+,27-,30+,31+,32+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWYQAKZMXFEFB-XKFNBYHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(OC2C1=C3CC(C4C5(CCC(=O)C(C5CCC4(C3(C2)C)C)(C)C)C)O)C(C(C)(C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](O[C@@H]2C1=C3C[C@@H]([C@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@@]4([C@]3(C2)C)C)(C)C)C)O)[C@H](C(C)(C)O)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H50O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Alisol F 24-acetate
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Alisol F 24-acetate
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Alisol F 24-acetate
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Alisol F 24-acetate
Reactant of Route 5
Alisol F 24-acetate
Reactant of Route 6
Alisol F 24-acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.